molecular formula C10H9BrN2O2 B13866577 ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B13866577
M. Wt: 269.09 g/mol
InChI Key: KPWKIXRLVSQXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a high-value chemical intermediate exclusively for research use. This compound features a pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, functionalized with both a bromo substituent and an ethyl ester group. These moieties offer distinct synthetic vectors for further derivatization. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Concurrently, the ethyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, facilitating the fine-tuning of the molecule's properties. While specific bioactivity data for this exact molecule is not fully established, the pyrrolo[2,3-b]pyridine core is recognized as a pharmacophore in drug discovery. Scientific literature indicates that derivatives of this scaffold are investigated as potent inhibitors of enzymes like Human Neutrophil Elastase (HNE), a protease target involved in inflammatory respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis . Researchers can utilize this compound to build novel structures for screening against these and other biological targets. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the provided Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

KPWKIXRLVSQXAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

General Synthetic Strategy

The preparation of this compound typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by selective bromination at the 5-position and esterification at the 3-position. Key steps include:

  • Formation of the pyrrolo[2,3-b]pyridine ring system via cyclization reactions.
  • Introduction of the carboxylate ester functionality through esterification or direct incorporation during ring synthesis.
  • Selective bromination at the 5-position, often achieved by electrophilic aromatic substitution or via halogenated starting materials.

Reported Synthetic Routes

Synthesis from 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Precursors

A notable method involves starting from 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine intermediates, which are synthesized via cyclization of appropriate pyridine derivatives. The nitro group at the 3-position is subsequently reduced and converted into the carboxylate ester.

  • Key steps:
    • Nitro group reduction to amine.
    • Diazotization and Sandmeyer-type reactions to introduce ester groups.
    • Protection of the pyrrole nitrogen with tosyl chloride to facilitate further transformations.
    • Suzuki coupling reactions to introduce aryl substituents if needed.

This approach is supported by the work of Sandham et al. and others, who demonstrated the use of protecting groups and palladium-catalyzed cross-coupling to access various substituted pyrrolo[2,3-b]pyridines, including brominated derivatives.

Bromination of Pyrrolo[2,3-b]pyridine Esters

Another route involves direct bromination of ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate at the 5-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. This electrophilic aromatic substitution selectively introduces bromine at the 5-position due to electronic and steric factors.

  • Reaction conditions typically involve mild solvents like acetone or dichloromethane at ambient temperature.
  • The reaction is monitored to avoid polybromination or overreaction.

This method is advantageous for late-stage functionalization and has been reported in various synthetic schemes.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling is frequently employed to modify the 5-bromo position after initial synthesis. In some synthetic sequences, the brominated pyrrolo[2,3-b]pyridine ester is prepared first, then subjected to cross-coupling with boronic acids to diversify the substituents at the 5-position.

  • Typical catalysts: Pd(PPh3)4 or Pd(PPh3)2Cl2.
  • Bases: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
  • Solvents: Mixtures of toluene, ethanol, and water or dioxane.
  • Temperatures: 80–110 °C.

This approach allows for modular synthesis of derivatives and has been well-documented in the literature.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Description
1 Starting pyridine derivative, base, cyclization conditions Formation of pyrrolo[2,3-b]pyridine core
2 N-bromosuccinimide (NBS), acetone, rt Selective bromination at 5-position
3 Ethanol, acid or base catalyst Esterification to form ethyl carboxylate group
4 Purification by extraction and chromatography Isolation of pure this compound

Reaction Analysis and Mechanistic Insights

  • Cyclization: Typically involves nucleophilic attack of an amino or amide group on a halogenated pyridine, assisted by bases such as sodium hydride or potassium carbonate.
  • Bromination: Electrophilic aromatic substitution preferentially occurs at the 5-position due to resonance stabilization and electronic density distribution in the pyrrolo[2,3-b]pyridine ring.
  • Esterification: Can be performed via Fischer esterification from the corresponding carboxylic acid or by direct introduction of the ester moiety during ring formation.
  • Cross-coupling: The bromine atom serves as a versatile handle for palladium-catalyzed reactions, enabling further functionalization.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization + bromination + esterification Pyridine derivatives NBS, acid/base catalysts Room temp to reflux 50–75 Common route, scalable
Bromination of preformed ester Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate NBS Acetone, rt 60–70 Late-stage functionalization
Suzuki coupling on brominated intermediate 5-bromo-pyrrolo[2,3-b]pyridine esters Pd catalyst, boronic acid 80–110 °C 55–80 For derivative synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Biology: The compound is utilized in the design of chemical probes for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, leading to changes in biological activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[3,4-b]Pyridine Analogs
  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7): Differs in the fused pyrazole ring (vs. pyrrole), altering aromaticity and electronic properties. Synthesis involves cyclization strategies distinct from pyrrolo-pyridines .
Imidazo[1,2-a]Pyridine Derivatives
  • Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate :
    • The imidazole ring increases basicity and metabolic stability compared to pyrrolo-pyridines .

Substituent Effects

Halogen Substituents
Compound Substituent Reactivity Applications
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Br High cross-coupling reactivity (Suzuki, Sonogashira) Kinase inhibitor intermediates
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl Lower leaving group ability Less reactive in substitution reactions
Ester Group Variations
Compound Ester Group LogP* Solubility
This compound Ethyl ~2.5† Moderate lipophilicity
Mthis compound Methyl ~2.1† Higher aqueous solubility

*Estimated based on pyrazolo-pyridine analogs (XLogP3 = 2.1) .

Functional Group Transformations

Cross-Coupling Reactions
  • Sonogashira Coupling: Ethynyl derivatives (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine) are synthesized in 75% yield using 3-ethynylpyridine .
  • Suzuki-Miyaura Coupling :
    • 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde reacts with 3,4-dimethoxyphenylboronic acid (58% yield) .
Reduction and Acylation
  • Nitro groups at the 3-position are reduced to amines (e.g., 3-amino-5-aryl-pyrrolo[2,3-b]pyridines) and acylated to form amides (36% yield for nicotinamide derivatives) .

Physicochemical Properties

Property This compound Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate
Molecular Weight ~285.1 g/mol† 270.08 g/mol
Hydrogen Bond Donors 1 (NH) 1 (NH)
Topological Polar Surface Area ~68 Ų† 67.9 Ų
Stability Light-sensitive (Br) More stable (pyrazole core)

†Estimated based on structural analogs.

Biological Activity

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of C10_{10}H9_{9}BrN2_2O2_2 and a molecular weight of approximately 269.09 g/mol, this compound features a bromine atom at the 5-position of the pyrrole ring and an ethyl ester at the carboxylic acid position, making it a derivative of pyrrolo[2,3-c]pyridine .

  • Molecular Formula : C10_{10}H9_{9}BrN2_2O2_2
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 1222175-21-4

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential pharmacological effects. Preliminary research suggests that this compound may exhibit:

  • Antiparasitic Activity : Studies have shown that derivatives similar to this compound demonstrate significant antiparasitic effects, with effective concentrations (EC50_{50}) reported in the low micromolar range .
  • Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory activities, potentially through the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Similar compounds have shown IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and the ethyl ester group significantly influences its interaction with biological targets. Comparative analysis with structurally similar compounds reveals insights into how modifications can enhance or diminish activity:

Compound NameSimilarity IndexUnique Features
Ethyl 5-bromo-1H-indole-2-carboxylate0.71Indole core instead of pyrrole
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate0.74Chlorine substitution at the same position
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate0.76Methyl group instead of ethyl
Methyl 5-bromo-1H-pyrrolo[3,2-c]pyridine0.71Different pyrrole positioning
4-Bromo-1H-pyrrolo[2,3-c]pyridine0.71Bromination at position four

This table highlights how specific substitution patterns can affect the biological profile of these compounds.

Case Studies

Several studies have investigated the pharmacological potential of this compound and its analogs:

  • Antiparasitic Study : A recent study demonstrated that derivatives with similar structures exhibited potent antiparasitic activity against various protozoan parasites, with EC50_{50} values ranging from 0.01 to 0.05 μM depending on structural modifications .
  • Anti-inflammatory Assay : In vitro assays indicated that compounds related to ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine could inhibit COX enzymes effectively, with IC50_{50} values reported as low as 0.04 μM for certain derivatives compared to standard anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how are intermediates stabilized?

The compound is synthesized via bromination of a pyrrolo[2,3-b]pyridine precursor using agents like N-bromosuccinimide (NBS), followed by esterification with ethanol under acidic catalysis . Key intermediates, such as 3-amino derivatives, are prone to rapid decomposition and require immediate use in subsequent reactions (e.g., acylation or coupling) without purification . Stabilization involves inert atmospheres (argon/hydrogen) and low-temperature conditions . Purification typically employs silica gel chromatography with solvent gradients (e.g., dichloromethane:methanol 98:2 to 90:10) .

Q. How is the compound characterized, and what spectral markers distinguish it from analogs?

Characterization relies on 1H^1H- and 13C^{13}C-NMR, HRMS, and purity assays. For example:

  • 1H^1H-NMR (DMSO-d6d_6): Peaks at δ 8.89 (d, J=3.0HzJ = 3.0 \, \text{Hz}) and 7.69 (m) confirm pyrrolopyridine and thienyl substituents .
  • HRMS: Exact mass matches calculated [M+H]+^+ (e.g., 315.1237 for C19_{19}H14_{14}N4_4O) . Distinctive spectral features include downfield NH protons (~δ 12.4–13.4) and coupling constants (J=2.13.1HzJ = 2.1–3.1 \, \text{Hz}) for heterocyclic protons .

Q. What purification strategies mitigate byproduct formation during synthesis?

Flash column chromatography with optimized solvent ratios (e.g., heptane:ethyl acetate 8:2) effectively separates brominated products from unreacted starting materials . For polar byproducts, gradient elution (dichloromethane:methanol) improves resolution .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity, and what SAR trends are observed?

Substituents like aryl groups (e.g., 3,4-dimethoxyphenyl) enhance binding to kinase targets (e.g., FGFRs) by modulating electronic and steric properties. For example, 5-aryl derivatives show improved inhibitory activity compared to brominated analogs due to π-π stacking and hydrogen bonding . Methoxy groups at the 3/4 positions increase solubility and target affinity .

Q. What methodologies resolve contradictions in reaction yields or spectral data for cross-coupling derivatives?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 51–96%) arise from varying Pd catalysts (e.g., Pd(PPh3_3)4_4) and boronic acid reactivity . Optimization includes:

  • Pre-purifying boronic acids to >95% purity.
  • Using toluene:ethanol (3:1) as a solvent system to enhance solubility . Spectral contradictions (e.g., unexpected doublets) are resolved by 2D NMR (COSY, HSQC) to assign regiochemistry .

Q. How can computational tools predict reactivity and guide synthetic routes for novel analogs?

Quantum chemical calculations (e.g., DFT) model transition states for bromination and coupling reactions, identifying energy barriers and regioselectivity trends . Machine learning algorithms trained on reaction databases (e.g., USPTO) suggest optimal conditions (e.g., catalyst loading, temperature) to minimize trial-and-error .

Q. What strategies improve the stability of air- or moisture-sensitive intermediates during functionalization?

  • Use of anhydrous solvents (THF, CH2_2Cl2_2) and Schlenk techniques for oxygen-sensitive steps (e.g., Grignard additions) .
  • In-situ generation of intermediates (e.g., 3-amino-pyrrolopyridines) avoids isolation and degradation .
  • Stabilizing agents like Boc anhydride protect reactive amines during storage .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C → rt85%
EsterificationEthanol, H2_2SO4_4, reflux90%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, 105°C58%

Q. Table 2: Spectral Data for Common Derivatives

Derivative1H^1H-NMR (δ, ppm)HRMS [M+H]+^+Reference
5-Bromo-3-thienyl8.89 (d), 7.69 (m)315.1237
5-Phenyl-3-nicotinoyl9.19 (s), 8.79 (d)450.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.